
5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide” is an organic compound. It is part of a collection of rare and unique chemicals provided to early discovery researchers . It has been reported as an intermediate in the synthesis of glyburide .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. Its linear formula is C14H13ClN2O2 and it has a molecular weight of 276.725 .Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide involves the inhibition of a protein called NF-κB, which is involved in the regulation of inflammation and cell growth. By inhibiting NF-κB, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the growth of cancer cells in animal models. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide in lab experiments is its low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide, including:
1. Further studies on its mechanism of action and potential side effects.
2. Development of more potent analogs of this compound for use as therapeutic agents.
3. Evaluation of this compound's potential as a treatment for other diseases, such as autoimmune disorders.
4. Investigation of the potential use of this compound in combination with other drugs for enhanced therapeutic effect.
5. Clinical trials to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound, or this compound, is a chemical compound that has shown promise for its potential therapeutic applications in cancer and inflammation. Further research is needed to fully understand its mechanism of action and potential side effects, but its low toxicity and good pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide involves a multi-step process that starts with the reaction of 5-chloro-2-nitroaniline with 6-methyl-2-pyridinecarboxaldehyde in the presence of sodium methoxide. This reaction produces 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)aniline, which is then reacted with benzenesulfonyl chloride in the presence of triethylamine to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. Research has shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-9-4-3-5-13(15-9)16-20(17,18)12-8-10(14)6-7-11(12)19-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEABUCMGPMDMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone](/img/structure/B2911205.png)
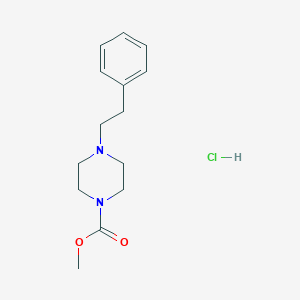
![3-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2911210.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2911211.png)
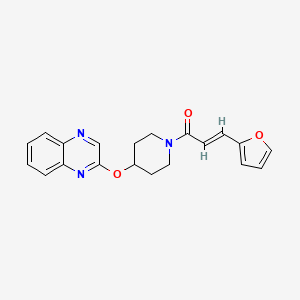
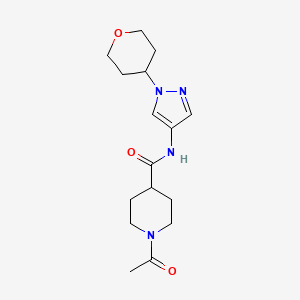
![6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2911215.png)
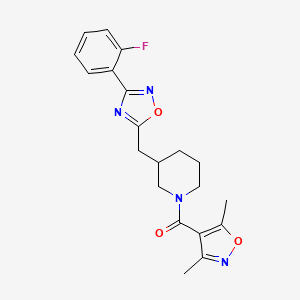
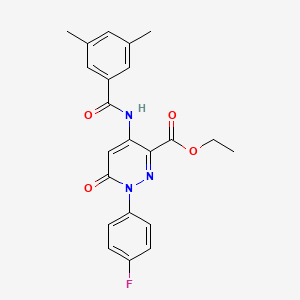
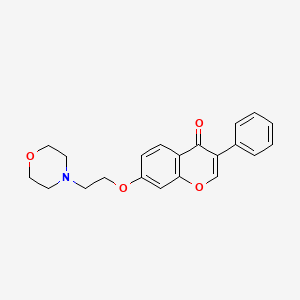
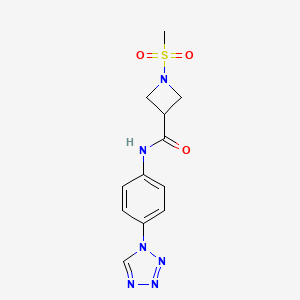
![3-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2911225.png)

